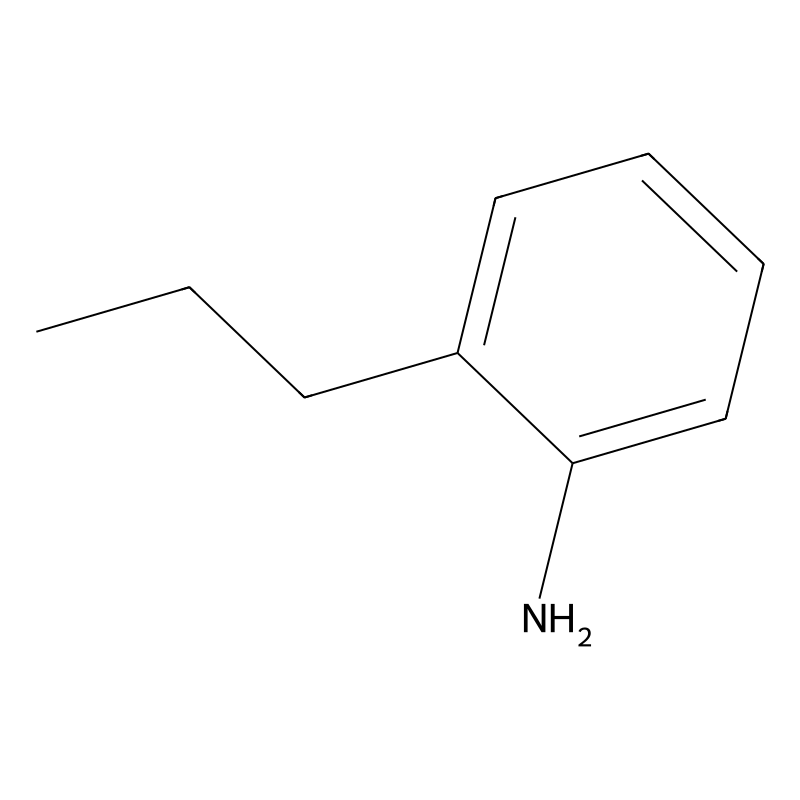

2-Propylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electropolymerization of 2-Propylaniline

Specific Scientific Field: Electrochemistry and materials science.

Summary: Electropolymerization involves the electrodeposition of a polymer film from a monomer solution. In the case of 2-Propylaniline, this process yields a poly(2-propylaniline) film.

Experimental Procedure:Results: The electropolymerized poly(2-propylaniline) film exhibits unique electrical conductivity and can be used in applications such as sensors, actuators, and energy storage devices .

Polymerization and Intercalation with Iron(III) Oxychloride

Specific Scientific Field: Materials chemistry and nanotechnology.

Summary: Polymerization and intercalation involve incorporating 2-Propylaniline into layered materials, such as iron(III) oxychloride.

Experimental Procedure:Results: The intercalated composite material exhibits enhanced properties, such as improved mechanical strength, electrical conductivity, and catalytic activity. It can find applications in batteries, supercapacitors, and catalysis .

2-Propylaniline is an organic compound classified as an aromatic amine, with the chemical formula C₉H₁₃N. It features a propyl group attached to the second position of an aniline structure, making it part of the phenylpropane class of compounds. This compound is characterized by its solid state and has a molecular weight of approximately 135.2062 g/mol .

The compound can be represented structurally by the following InChI code: InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 . Its properties include a water solubility of 1.75 mg/mL and a logP value of approximately 2.39, indicating moderate hydrophobicity .

- Electrophilic Substitution: The presence of the amino group makes the aromatic ring reactive towards electrophiles. This can lead to nitration, sulfonation, or halogenation at various positions on the ring.

- Oxidation: The amino group can be oxidized to form nitro compounds or other derivatives.

- Acylation: It can react with acyl chlorides to form amides.

These reactions allow 2-propylaniline to serve as a versatile intermediate in organic synthesis.

The synthesis of 2-propylaniline typically involves:

- Alkylation of Aniline: Aniline can be alkylated using propyl bromide or iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

- Reaction:text

C₆H₅NH₂ + C₃H₇Br → C₆H₄(NH₂)C₃H₇ + HBr

- Reaction:

- Reduction of Nitro Compounds: Another method involves reducing the corresponding nitro compound (e.g., 2-nitropropane) using catalytic hydrogenation or chemical reducing agents.

2-Propylaniline has several applications in various fields:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Research: Used in studies exploring the properties and reactions of aromatic amines.

- Material Science: It may be utilized in the production of polymers and resins.

Several compounds share structural similarities with 2-propylaniline. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Aniline | C₆H₅NH₂ | Basic aromatic amine |

| 2-Isopropylaniline | C₉H₁₃N | Contains isopropyl group instead of propyl |

| N,N-Diethylaniline | C₁₂H₁₅N | Two ethyl groups attached to nitrogen |

| 4-Propylaniline | C₉H₁₃N | Propyl group at the para position |

Uniqueness of 2-Propylaniline

What sets 2-propylaniline apart from these similar compounds is its unique substitution pattern on the aromatic ring, which influences its reactivity and potential applications in organic synthesis. The presence of a propyl group at the ortho position relative to the amino group alters both steric and electronic properties compared to other substituted anilines.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant